Betanin

描述

Betanin, also known as Beetroot Red, is a red glycosidic food dye obtained from beets . Its aglycone, obtained by hydrolyzing away the glucose molecule, is betanidin . As a food additive, its E number is E162 . The color of betanin depends on pH; between four and five it is bright bluish-red, becoming blue-violet as the pH increases . Once the pH reaches alkaline levels betanin degrades by hydrolysis, resulting in a yellow-brown color .

Synthesis Analysis

Betanin synthesis has been studied in various organisms. For instance, in transgenic carrots, the accumulation of betanin can significantly improve its antioxidant capacity and induce a decrease of chlorophyll content . In yeast, combinatorial engineering has been applied to find the optimal combination of a dozen tyrosine hydroxylase (TyH) and 4,5-dopa-estradiol-dioxygenase (DOD) variants .Molecular Structure Analysis

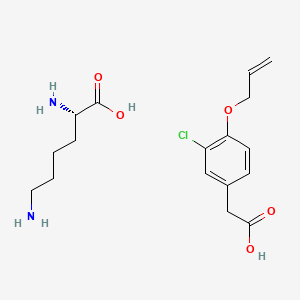

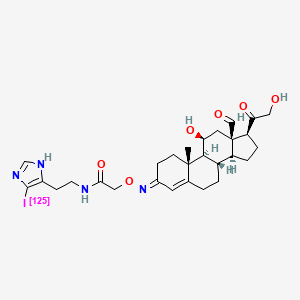

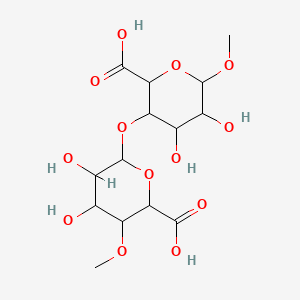

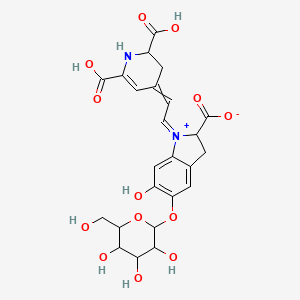

The most abundant betacyanin is betanin (betanidin 5-O-β- d -glucoside) and is the only pigment which is an approved natural colorant for the use in food products . The chemical structure of betanin is represented in Figure 1 .Chemical Reactions Analysis

Betanin degrades when subjected to light, heat, and oxygen . The color of betanin depends on pH; between four and five it is bright bluish-red, becoming blue-violet as the pH increases . Once the pH reaches alkaline levels betanin degrades by hydrolysis, resulting in a yellow-brown color .Physical And Chemical Properties Analysis

Betanin is a water-soluble nitrogen pigment with a heterocyclic ring . It is a glycosidic, indoline pigment that derives from red beets . The color of betanin depends on pH; between four and five it is bright bluish-red, becoming blue-violet as the pH increases .科学研究应用

Food and Pharmaceutical Industry

Betanin is the chief red pigment of beetroot, and it is the only betalain approved for use in food and pharmaceutical products as a natural red colorant . It’s used as a powerful antioxidant in the food industry in extract or powder form .

Antioxidant Activity

Betanin exhibits strong antioxidant activity in biological lipid environments, such as low-density lipoproteins, membranes, and whole cells . It also shows antioxidant activity against peroxynitrite, a highly reactive nitrogen species .

Anti-Inflammatory Activity

Betanin has attracted researchers because of its anti-inflammatory activities and hepatic safety activities in whole human cells .

Chemopreventive Agent

Studies have shown that beetroot and its compound betanin act as strong chemopreventive agents. They induce apoptosis, decrease cell proliferation, inhibit angiogenesis, and reduce inflammation in animal models and cancer cell lines linked to skin, liver, lung, and esophageal cancers .

Dyes and Pigments

Betanin is used in various applications such as metal-free blue dyes, redox mediators, fluorescent dyes and probes, colorimetric sensors, and reducing agents for the synthesis of metal nanoparticles .

作用机制

Target of Action

Betanin, a compound found in beetroot, has been shown to interact with several targets. It has been found to have antioxidant activity, effectively scavenging free radicals . It has also been shown to interact with the therapeutic target xanthine oxidase (XO) . In addition, betanin has been found to modulate the activity of the nuclear factor kappa B (NFκB) and cyclin D1, which are involved in cell proliferation and inflammation .

Mode of Action

Betanin interacts with its targets primarily through its antioxidant activity. It offers its electrons to free radicals, thus preventing cell damage . When interacting with xanthine oxidase, betanin’s antioxidant activity can inhibit the enzyme’s action, reducing the production of uric acid and reactive oxygen species . In the case of NFκB and cyclin D1, betanin can modulate their activity, potentially reducing inflammation and cell proliferation .

Biochemical Pathways

Betanin is involved in several biochemical pathways. It is a product of the betalain biosynthesis pathway, where tyrosine is hydroxylated to L-DOPA, which is then converted to betalamic acid through the action of DODA and subsequent spontaneous cyclization . As an antioxidant, betanin can affect various oxidative stress-related pathways. It has been found to restore the activity of tyrosine hydroxylase, an enzyme involved in dopamine synthesis .

Result of Action

The action of betanin results in several molecular and cellular effects. Its antioxidant activity can prevent cell damage by scavenging free radicals . It can also reduce inflammation and cell proliferation through its modulation of NFκB and cyclin D1 . Furthermore, betanin has been found to have potential health benefits, including anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

The action of betanin can be influenced by various environmental factors. For instance, the stability of betanin is affected by pH and temperature . At alkaline pH levels, betanin degrades by hydrolysis, resulting in a yellow-brown color . Therefore, the efficacy and stability of betanin can be influenced by the conditions of its environment.

未来方向

Betanin has the potential to become a natural ergogenic aid or nutraceutical compound for sports people during exercise and competitive performance . It is suggested that future research could focus on expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell .

属性

IUPAC Name |

1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14?,17-,18-,19+,20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFDKNIEVKVKS-UWTTYFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C(NC(=C/C1=C/C=[N+]2C(CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

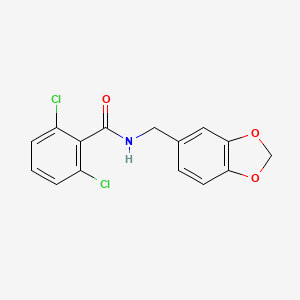

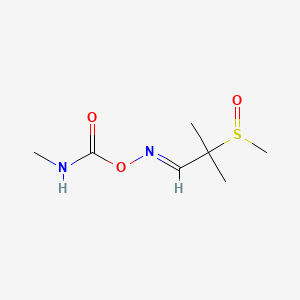

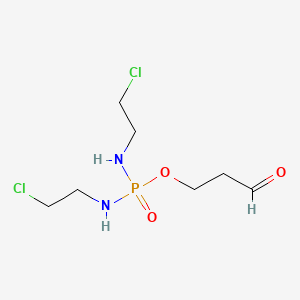

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。